molecular formula C14H14O3 B6211250 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid CAS No. 2742656-48-8

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid

Cat. No. B6211250
CAS RN: 2742656-48-8
M. Wt: 230.3
InChI Key:
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Description

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid, also known as 4-OSB, is a synthetic organic compound that has been used in a variety of research applications. It is a derivative of benzoic acid, and its chemical structure consists of a benzene ring with a seven-membered spirocyclic ring attached to the fourth carbon of the ring. 4-OSB has been used in the synthesis of several other compounds, and it has also been employed for a variety of scientific research applications.

Scientific Research Applications

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has been used in a variety of scientific research applications. It has been employed in the synthesis of several other compounds, including 3-oxospiro[3.3]hept-4-en-1-yl acetate, which is an important intermediate in the synthesis of a variety of compounds. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has been used in the synthesis of a variety of chiral compounds, which are important in the study of drug metabolism and pharmacokinetics. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has been used in the synthesis of a variety of other compounds, including amino acids, peptides, and nucleosides.

Mechanism of Action

The mechanism of action of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid is not well understood. However, it is believed that 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid acts as a proton donor, which means that it can donate protons to other molecules. This can result in the formation of new molecules or the alteration of existing molecules. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid can act as an electron acceptor, which means that it can accept electrons from other molecules. This can result in the formation of new molecules or the alteration of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid are not well understood. However, it is believed that 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid can interact with a variety of enzymes and receptors in the body. This can result in a variety of biochemical and physiological effects, including the modulation of inflammation, the regulation of cell growth and differentiation, and the modulation of neurotransmitter release. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are a few limitations to the use of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid research. One potential direction is to explore its use as a therapeutic agent. This could involve the development of novel drug delivery systems or the exploration of its potential as a prodrug or drug adjuvant. In addition, further research could be conducted to further explore the biochemical and physiological effects of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid, as well as its potential as an antioxidant. Finally, further research could be conducted to explore the potential of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid as a catalyst for organic synthesis reactions.

Synthesis Methods

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid can be synthesized using a variety of methods. One method involves the reaction of 3-oxospiro[3.3]heptane and benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid and sodium chloride as a byproduct. Another method involves the reaction of 3-oxospiro[3.3]heptane and benzoyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid and potassium bromide as a byproduct.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid' involves the spirocyclization of a ketone with a carboxylic acid. The ketone is first reacted with a Grignard reagent to form a tertiary alcohol, which is then oxidized to the ketone. The ketone is then reacted with a carboxylic acid to form the spirocyclic compound. The carboxylic acid is then deprotected to yield the final product.", "Starting Materials": [ "4-bromobenzoic acid", "magnesium", "diethyl ether", "3-oxocycloheptanecarboxylic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Formation of Grignard reagent", "4-bromobenzoic acid is reacted with magnesium in diethyl ether to form the Grignard reagent.", "Step 2: Formation of tertiary alcohol", "The Grignard reagent is then reacted with 3-oxocycloheptanecarboxylic acid to form a tertiary alcohol.", "Step 3: Oxidation of tertiary alcohol", "The tertiary alcohol is then oxidized to the ketone using sodium borohydride and acetic acid.", "Step 4: Spirocyclization", "The ketone is then reacted with 3-oxocycloheptanecarboxylic acid in the presence of hydrochloric acid to form the spirocyclic compound.", "Step 5: Deprotection", "The carboxylic acid is then deprotected using sodium hydroxide and ethyl acetate to yield the final product, 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid." ] }

CAS RN

2742656-48-8

Product Name

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid

Molecular Formula

C14H14O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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